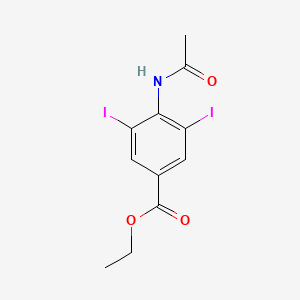

Ethyl 4-acetamido-3,5-diiodobenzoate

Description

Ethyl 4-acetamido-3,5-diiodobenzoate (CAS: 92287-25-7) is a benzoate ester derivative featuring two iodine atoms at the 3- and 5-positions and an acetamido (-NHCOCH₃) group at the 4-position of the aromatic ring. The compound’s molecular formula is C₁₁H₁₁I₂NO₃, with an approximate molecular weight of 443 g/mol. It is primarily used in research settings as a synthetic intermediate or for studying structure-activity relationships in pharmaceutical chemistry . Limited commercial availability (0 suppliers listed) suggests it is a niche compound compared to its analogs .

Properties

Molecular Formula |

C11H11I2NO3 |

|---|---|

Molecular Weight |

459.02 g/mol |

IUPAC Name |

ethyl 4-acetamido-3,5-diiodobenzoate |

InChI |

InChI=1S/C11H11I2NO3/c1-3-17-11(16)7-4-8(12)10(9(13)5-7)14-6(2)15/h4-5H,3H2,1-2H3,(H,14,15) |

InChI Key |

ZZIFWZLJWFKACS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)I)NC(=O)C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-acetamido-3,5-diiodobenzoate typically involves the iodination of ethyl 4-acetamidobenzoate. The process begins with the acylation of 4-aminobenzoic acid to form 4-acetamidobenzoic acid. This intermediate is then esterified with ethanol to produce ethyl 4-acetamidobenzoate. The final step involves the iodination of the aromatic ring at the 3 and 5 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetamido-3,5-diiodobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less iodinated or deiodinated products.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atoms under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-acetamido-3,5-diiodobenzoate has several scientific research applications:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.

Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 4-acetamido-3,5-diiodobenzoate depends on its specific application. In biological systems, the iodine atoms can interact with biomolecules, potentially affecting enzyme activity or cellular processes. The acetamido group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

The structural analogs of ethyl 4-acetamido-3,5-diiodobenzoate differ in substituents at the 4-position (e.g., amino, hydroxy) or ester groups (e.g., methyl, propyl). These variations significantly impact physicochemical properties, reactivity, and applications.

Structural and Functional Group Variations

Key Compounds:

Ethyl 4-Amino-3,5-Diiodobenzoate (CAS: 5400-81-7) Molecular formula: C₉H₉I₂NO₂ Molecular weight: 416.984 g/mol Substituents: Amino (-NH₂) at the 4-position. Applications: Intermediate in synthesizing iodinated pharmaceuticals or agrochemicals .

Ethyl 4-Hydroxy-3,5-Diiodobenzoate (CAS: 54073-94-8)

- Molecular formula: C₉H₈I₂O₃

- Molecular weight: 417.97 g/mol

- Substituents: Hydroxy (-OH) at the 4-position.

- Purity: >98% (research-grade availability) .

- Applications: Used in crystallography and as a precursor for radiocontrast agents .

Methyl 4-Hydroxy-3,5-Diiodobenzoate (CAS: 3337-66-4)

- Molecular formula: C₈H₆I₂O₃

- Molecular weight: 403.95 g/mol

- Substituents: Methyl ester and hydroxy group.

- Key difference: Shorter alkyl chain reduces lipophilicity compared to ethyl esters .

Propyl 4-Hydroxy-3,5-Diiodobenzoate (CAS: 91842-82-9)

- Molecular formula: C₁₀H₁₀I₂O₃

- Molecular weight: 431.99 g/mol

- Substituents: Propyl ester and hydroxy group.

- Applications: Studied for altered solubility profiles due to the longer alkyl chain .

Data Table: Comparative Analysis

Key Research Findings

Substituent Effects on Reactivity: The acetamido group in this compound enhances steric hindrance and stability compared to the amino analog, making it less reactive in nucleophilic substitution reactions . Hydroxy-substituted analogs (e.g., ethyl 4-hydroxy-3,5-diiodobenzoate) exhibit higher polarity, increasing solubility in polar solvents like ethanol or DMSO .

Biological Activity: Amino and hydroxy derivatives are more commonly used in drug discovery due to their ability to participate in hydrogen bonding, which is critical for target binding .

Synthetic Accessibility: Ethyl 4-amino-3,5-diiodobenzoate is a precursor for synthesizing the acetamido variant via acetylation . Hydroxy-substituted compounds are often synthesized via hydrolysis of corresponding esters or direct iodination of phenolic precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.